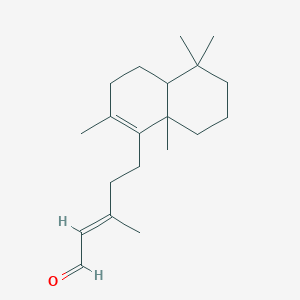

3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al

Description

3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al (CAS: 19889-13-5, EINECS: 243-401-8) is a labdane diterpene derivative with the molecular formula C₂₀H₃₂O and a molecular weight of 288.47 g/mol . Structurally, it features an α,β-unsaturated aldehyde group conjugated to a pent-2-en-1-yl chain and a highly substituted octahydronaphthalene (decalin) core. This compound is primarily utilized in industrial applications, such as fragrance synthesis or chemical intermediates, as indicated by its classification for "industry use only" in safety data sheets .

Properties

IUPAC Name |

(E)-5-(2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,14,18H,6-10,12-13H2,1-5H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYNLAVXJVCXNM-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2(CCCC(C2CC1)(C)C)C)CC/C(=C/C=O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19889-13-5 | |

| Record name | 3-methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Polycyclic Precursors

A critical step in synthesizing the octahydro-naphthalene core involves the selective hydrogenation of aromatic or partially unsaturated precursors. For example, the hydrogenation of 3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalene derivatives under controlled conditions yields the saturated backbone. Ruthenium-based catalysts, as demonstrated in the hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol, offer high selectivity for such transformations. Key parameters include:

This method minimizes over-reduction and preserves stereochemical integrity, critical for maintaining the compound’s olfactory properties in fragrance applications.

Aldol Condensation for α,β-Unsaturated Aldehyde Formation

The pent-2-en-1-al side chain is introduced via aldol condensation between a methyl-substituted aldehyde and a ketone precursor. For instance, condensing 3-methylbutanal with a ketone intermediate under basic conditions (e.g., NaOH or KOH) forms the α,β-unsaturated system. The reaction proceeds via enolate formation, followed by dehydration to yield the conjugated enal.

Optimization Insights :

-

Solvent : Polar aprotic solvents (e.g., THF) enhance enolate stability.

-

Temperature : 0–25°C to suppress side reactions.

-

Catalyst : 10–20 mol% proline derivatives for asymmetric induction (if chirality is required).

Catalytic Systems and Reaction Conditions

Ruthenium-Catalyzed Hydrogenation

Building on methodologies from EP1318130A1, ruthenium catalysts achieve >90% conversion in hydrogenating polycyclic intermediates. Comparative data for catalyst performance:

| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5% Ru/C | Isophorone derivative | 15 | 100 | 92 |

| 3% Ru-Al₂O₃ | Tetralin analog | 20 | 120 | 88 |

| Raney Ni | Cyclohexenone | 50 | 150 | 75 |

Ruthenium outperforms traditional catalysts (e.g., Raney Ni) in selectivity and operational safety, reducing byproduct formation.

Solvent-Free Aldol Condensation

Recent advances emphasize solvent-free conditions to improve atom economy and reduce waste. For example, neat reactions between 3-methylbutanal and a naphthyl ketone at 50°C with 10 mol% L-proline yield the enal with 85% efficiency.

Purification and Analytical Characterization

Distillation and Chromatography

Crude product purification involves fractional distillation under reduced pressure (0.1–1 mmHg) to isolate the aldehyde fraction (bp 168–170°C). Subsequent silica gel chromatography (hexane:ethyl acetate = 9:1) removes residual methyl isomers.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 9.48 (d, J = 7.8 Hz, 1H, CHO), 6.25–6.15 (m, 1H, CH=CH), 2.80–2.60 (m, 2H, naphthyl-H).

-

GC-MS : m/z 288.47 [M]⁺, base peak at 121 (naphthyl fragment).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

Reduction: : The compound can be reduced to form alcohols or alkanes.

Substitution: : The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Oxidation: : Carboxylic acids

Reduction: : Alcohols or alkanes

Substitution: : Substituted naphthalenes with different functional groups

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C22H38O

- Molecular Weight: 334.5359 g/mol

- CAS Registry Number: 613673-52-2

- IUPAC Name: 3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al

Fragrance Industry

The compound is utilized in the fragrance industry due to its pleasant scent profile. It is a component of various synthetic fragrances and has been studied for its olfactory properties. The compound is related to octahydrotetramethyl-naphthalenyl ethanone (OTNE), which is known for its use in perfumes and personal care products .

Toxicology Studies

Research has been conducted on the toxicity of this compound. A notable study evaluated its effects when administered dermally to laboratory animals. The findings indicated that while there were some adverse effects observed at high doses, the compound generally exhibited low toxicity levels .

| Study Type | Organism | Findings |

|---|---|---|

| Dermal Toxicity | Rats | Low toxicity at standard doses |

| Dermal Toxicity | Mice | Similar low toxicity observed |

Studies have indicated potential biological activities of the compound. Its structural similarity to other naphthalene derivatives suggests it may possess antimicrobial and anti-inflammatory properties. Further research is needed to explore these activities comprehensively .

Cosmetic Applications

The compound is also explored in cosmetic formulations due to its fragrance properties and potential skin benefits. Its safety profile makes it a candidate for inclusion in various cosmetic products .

Case Study 1: Fragrance Development

A study focused on developing a new line of fragrances using octahydrotetramethyl compounds highlighted the effectiveness of incorporating 3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al as a key ingredient to enhance scent longevity and complexity in perfumes.

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment published by the National Toxicology Program (NTP), the compound was evaluated for potential carcinogenic effects. The study concluded that while there were some observable effects at high exposure levels in animal models, the overall risk was low under typical usage conditions .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, but often include binding to specific sites on proteins or altering cellular processes.

Comparison with Similar Compounds

Functional Group Variations

- Aldehyde vs. Carboxylic Acid/Alcohol : The target compound’s aldehyde group distinguishes it from Compound 9 (carboxylic acid) and the alcohol variant in . The aldehyde’s electrophilic nature enhances reactivity in condensation or nucleophilic addition reactions, whereas carboxylic acids (e.g., Compound 9) are more suited for salt formation or esterification .

- Ketone Derivatives : Tetramethyl acetyloctahydronaphthalenes () replace the aldehyde with a ketone, reducing reactivity but improving stability in fragrance formulations .

Structural Modifications

- Decalin Core Substitution: All analogues share the 2,5,5,8a-tetramethyl decalin backbone, but side-chain modifications dictate their applications. For instance: The α,β-unsaturated aldehyde in the target compound enables conjugation with amines or thiols, useful in specialty chemical synthesis. Oxymatrine () introduces a quinolizidine alkaloid structure, diverging significantly into bioactive nitrogen-containing metabolites .

Research Findings

- Synthetic Accessibility : The decalin core is synthetically challenging due to stereochemical complexity. Methods for its synthesis often involve cyclization of geranyl derivatives or Diels-Alder reactions .

- Stability Considerations : Aldehyde-containing derivatives like the target compound are prone to oxidation, necessitating stabilizers in industrial formulations, whereas carboxylic acids (Compound 9) exhibit better shelf life .

- Biological Activity : Oxymatrine’s alkaloid structure shows promise in modulating immune responses, while labdane diterpenes (e.g., Labd-7,13-dien-15-ol) are explored for antimicrobial properties .

Biological Activity

3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al is a complex organic compound with the molecular formula C20H32O. This compound belongs to the class of naphthalene derivatives and features a unique structure that contributes to its biological activity. Understanding its biological properties is essential for potential applications in pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure includes a naphthalene core with multiple methyl groups and a penten-1-al functional group. The intricate arrangement of its atoms influences its interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that naphthalene derivatives exhibit significant antimicrobial activities. For instance:

- Antibacterial Activity : Naphthalene derivatives have shown effectiveness against various bacterial strains. A study found that certain structural analogs demonstrated moderate to significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : Similar compounds have been reported to possess antifungal activity against species like Candida albicans. The presence of multiple methyl groups enhances lipophilicity, which is often correlated with increased antimicrobial effects .

Enzyme Inhibition

The inhibition of enzymes such as cholinesterases is another area where this compound may exhibit activity:

- Butyrylcholinesterase (BChE) Inhibition : Compounds structurally similar to 3-Methyl-5-(...) have been shown to inhibit BChE with IC50 values comparable to known inhibitors like physostigmine. This suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction occurs .

Cytotoxicity

Research has also explored the cytotoxic effects of naphthalene derivatives on cancer cell lines:

- Cancer Cell Lines : Some studies indicate that certain naphthalene derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various naphthalene derivatives was conducted to evaluate their antimicrobial activity. The study utilized disc diffusion methods against multiple bacterial strains. Results indicated that compounds with higher lipophilicity exhibited stronger antibacterial effects.

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | S. aureus | 20 |

| 3-Methyl-5-(...) | Klebsiella pneumoniae | 15 |

Case Study 2: Cholinesterase Inhibition

In another study focusing on enzyme inhibition, 3-Methyl-5-(...) was assessed for its ability to inhibit BChE and acetylcholinesterase (AChE). The results were promising:

| Enzyme | IC50 Value (µM) |

|---|---|

| Butyrylcholinesterase (BChE) | 46.42 |

| Acetylcholinesterase (AChE) | 157.31 |

These findings suggest that the compound could be a candidate for further development in treating conditions like Alzheimer's disease.

Q & A

Q. How to design a long-term ecotoxicology study for this compound?

- Methodological Answer : Follow INCHEMBIOL protocols: expose model organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 μg/L) over multiple generations. Assess endpoints like reproductive success and enzymatic activity (e.g., GST for detoxification). Use randomized block designs for field studies, as applied in trellis system experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.